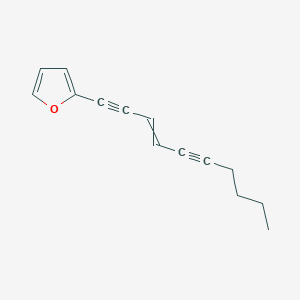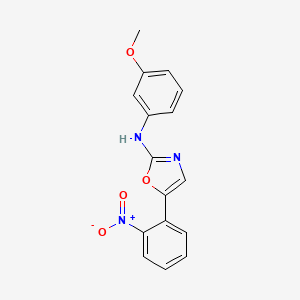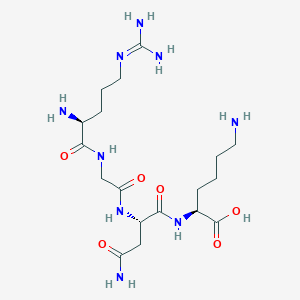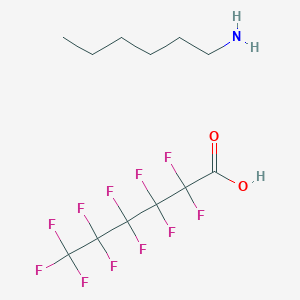![molecular formula C12H19NO5 B14225102 3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol) CAS No. 825638-70-8](/img/structure/B14225102.png)
3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Bis(2,3-dihydroxypropyl)amino]phenol is an organic compound that belongs to the class of bisphenols. Bisphenols are a group of industrial chemical compounds commonly used in the creation of plastics and epoxy resins . This particular compound features a phenol group substituted with a bis(2,3-dihydroxypropyl)amino group, making it unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2,3-dihydroxypropyl)amino]phenol typically involves the reaction of phenol with bis(2,3-dihydroxypropyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under mild temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
化学反应分析
Types of Reactions
4-[Bis(2,3-dihydroxypropyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-[Bis(2,3-dihydroxypropyl)amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of plastics, resins, and other industrial materials.
作用机制
The mechanism of action of 4-[Bis(2,3-dihydroxypropyl)amino]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bis(2,3-dihydroxypropyl)amino group can interact with enzymes and receptors. These interactions can lead to changes in cellular pathways and biological responses .
相似化合物的比较
Similar Compounds
Bisphenol A (BPA): Commonly used in plastics and resins.
Bisphenol S (BPS): Used as a substitute for BPA in various applications.
Bisphenol F (BPF): Another alternative to BPA with similar properties.
Uniqueness
4-[Bis(2,3-dihydroxypropyl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
825638-70-8 |
|---|---|
分子式 |
C12H19NO5 |
分子量 |
257.28 g/mol |
IUPAC 名称 |
3-[N-(2,3-dihydroxypropyl)-4-hydroxyanilino]propane-1,2-diol |
InChI |
InChI=1S/C12H19NO5/c14-7-11(17)5-13(6-12(18)8-15)9-1-3-10(16)4-2-9/h1-4,11-12,14-18H,5-8H2 |
InChI 键 |
CXYCBFCIIDJSCL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N(CC(CO)O)CC(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
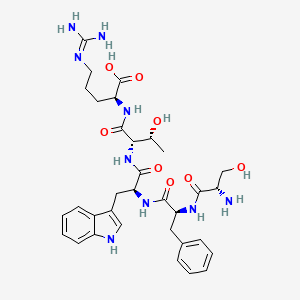
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
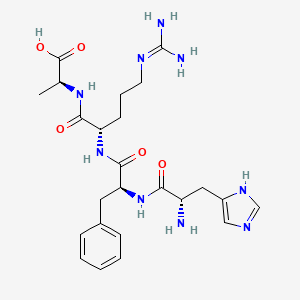
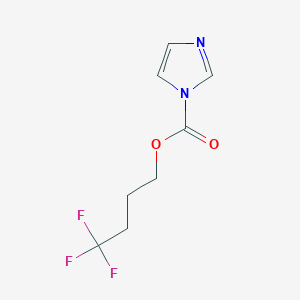
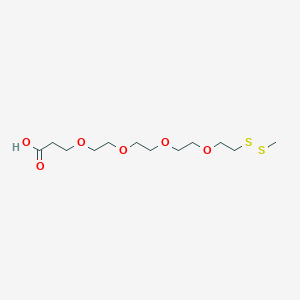
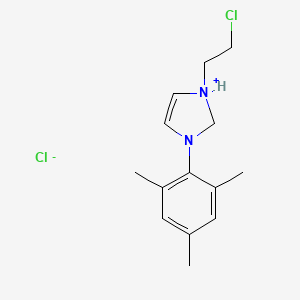
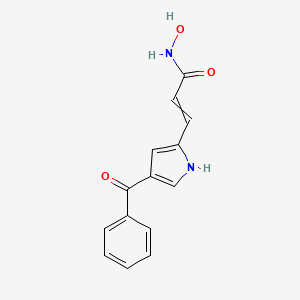
![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
